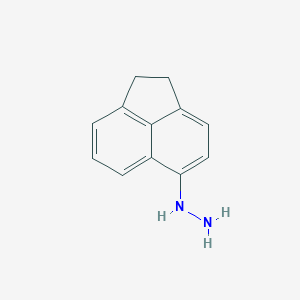

(1,2-Dihydroacenaphthylen-5-YL)hydrazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

1,2-dihydroacenaphthylen-5-ylhydrazine |

InChI |

InChI=1S/C12H12N2/c13-14-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,14H,4-5,13H2 |

InChI Key |

UPFFYMNWQADORJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 1,2 Dihydroacenaphthylen 5 Yl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Nitrogen Atoms

The hydrazine group, -NHNH2, is a potent nucleophile due to the presence of lone pairs of electrons on the two adjacent nitrogen atoms. This characteristic is often referred to as the alpha effect, which describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with a lone pair. nih.gov In (1,2-Dihydroacenaphthylen-5-YL)hydrazine, both nitrogen atoms can act as nucleophiles. The terminal nitrogen (-NH2) is generally more sterically accessible and often the primary site of nucleophilic attack.

The nucleophilicity of arylhydrazines, such as this compound, allows them to participate in a variety of substitution and addition reactions. They can react with electrophilic centers, including alkyl halides, acyl halides, and carbonyl compounds. The reactivity can be influenced by the electronic nature of the aryl group; however, the fundamental nucleophilic character of the hydrazine moiety remains a dominant feature of its chemical profile. nih.govresearchgate.net Studies on the kinetics of reactions involving various hydrazines have shown that they are potent nucleophiles in both aqueous and non-aqueous solvents. researchgate.net

Electrophilic Reactivity and Substitution Patterns on the Acenaphthylene (B141429) Ring System

The acenaphthylene portion of this compound is an aromatic system that can undergo electrophilic aromatic substitution. The position of substitution on the ring is directed by the activating or deactivating nature of the existing substituents. The hydrazine group (-NHNH2) is an activating group and an ortho-, para-director due to the ability of the nitrogen atoms to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comwikipedia.org Conversely, the dihydro-acenaphthene part of the molecule is essentially an alkyl substituent on the naphthalene (B1677914) ring system, which is also weakly activating and ortho-, para-directing. youtube.com

In the case of this compound, the hydrazine substituent is at the 5-position. Naphthalene and its derivatives are generally more reactive than benzene, with electrophilic attack favoring the 1-position (or alpha-position) over the 2-position (or beta-position) due to the greater stability of the resulting carbocation intermediate. libretexts.orgwordpress.com Given that the 5-position on the acenaphthene (B1664957) ring is equivalent to a 1-position on the naphthalene core, the directing effects of the hydrazine and the fused ring system must be considered. The powerful activating and directing effect of the hydrazine group would likely direct incoming electrophiles to the positions ortho and para to it, which are the 4-, 6-, and 8-positions. The inherent reactivity of the naphthalene system also favors substitution on the same ring as the hydrazine. Therefore, electrophilic substitution would be expected to occur preferentially at the 4- and 6-positions of the acenaphthylene ring.

Transformation into Schiff Bases and Related Imines

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones, which are a class of compounds containing a carbon-nitrogen double bond (C=N) and are considered a type of Schiff base. researchgate.netnih.govyoutube.com This reaction is a versatile method for creating new C-N bonds and for the derivatization of both the hydrazine and the carbonyl compound.

This compound readily reacts with a wide array of aldehydes and ketones, typically under mild, acid-catalyzed conditions, to yield the corresponding (1,2-Dihydroacenaphthylen-5-YL)hydrazones. nih.govnih.gov The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration. nih.gov The resulting Schiff bases are often stable, crystalline solids and serve as important intermediates in the synthesis of more complex molecules, including various heterocyclic systems. nih.govitu.edu.tr

Table 1: Potential Schiff Base Derivatives from this compound

| Reactant (Aldehyde/Ketone) | Product (Schiff Base/Hydrazone) | General Reaction Conditions |

|---|---|---|

| Benzaldehyde | N'-(phenylmethylene)-(1,2-dihydroacenaphthylen-5-yl)hydrazine | Ethanol, catalytic acetic acid, reflux |

| Acetone | N'-(propan-2-ylidene)-(1,2-dihydroacenaphthylen-5-yl)hydrazine | Methanol (B129727), reflux |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-(1,2-dihydroacenaphthylen-5-yl)hydrazine | Ethanol, catalytic acetic acid, reflux |

| Cyclohexanone | N'-(cyclohexylidene)-(1,2-dihydroacenaphthylen-5-yl)hydrazine | Ethanol, reflux |

Cyclization Reactions for the Generation of Novel Heterocyclic Scaffolds

The reactivity of the hydrazine functional group makes this compound a key starting material for the construction of various nitrogen-containing heterocyclic rings. These cyclization reactions often proceed through initial hydrazone formation followed by an intramolecular reaction.

Synthesis of Pyrazoline-Based Derivatives

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are commonly synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds, known as chalcones. dergipark.org.trthepharmajournal.comcore.ac.ukijraset.com The reaction is typically carried out by refluxing the hydrazine and the chalcone (B49325) in a suitable solvent such as ethanol, often with the addition of a catalytic amount of acid or base. thepharmajournal.comresearchgate.net

The synthesis of pyrazoline derivatives from this compound would involve its reaction with various chalcones. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to afford the stable 2-pyrazoline (B94618) ring system. This method allows for the introduction of a wide variety of substituents onto the pyrazoline ring, depending on the structure of the starting chalcone.

Table 2: Potential Pyrazoline Derivatives from this compound

| Chalcone Reactant | Resulting Pyrazoline Derivative | Typical Reaction Conditions |

|---|---|---|

| 1,3-Diphenyl-2-propen-1-one | 1-(1,2-Dihydroacenaphthylen-5-yl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole | Ethanol, reflux, 4-6 hours |

| 3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one | 1-(1,2-Dihydroacenaphthylen-5-yl)-5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | Glacial acetic acid, reflux, 6 hours |

| 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-2-propen-1-one | 4-(1-(1,2-Dihydroacenaphthylen-5-yl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | Ethanol, hydrazine hydrate (B1144303), reflux |

Formation of 1,2,4-Triazole Systems

1,2,4-Triazoles are five-membered aromatic rings containing three nitrogen atoms. Several synthetic routes are available for their preparation starting from hydrazines. Notable methods include the Pellizzari reaction and the Einhorn–Brunner reaction. wikipedia.org

The Pellizzari reaction involves the condensation of a hydrazide with an amide at high temperatures to form a 1,2,4-triazole. wikipedia.orgscispace.com To utilize this compound in this reaction, it would first need to be converted to the corresponding hydrazide, for example, by reaction with an acyl chloride or ester. This hydrazide could then be reacted with an amide to yield a 3,5-disubstituted-4-(1,2-dihydroacenaphthylen-5-yl)-4H-1,2,4-triazole.

The Einhorn–Brunner reaction provides an alternative route, involving the condensation of a hydrazine with a diacylamine in the presence of a weak acid. scispace.comwikipedia.orgdrugfuture.com This method could directly utilize this compound, reacting it with various N,N-diacylamines to produce 1,5-disubstituted-1,2,4-triazoles. wikipedia.org Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for these types of transformations. wikipedia.org

Table 3: Synthetic Approaches to 1,2,4-Triazoles from this compound

| Reaction Name | Co-reactant | General Product Structure | Key Features |

|---|---|---|---|

| Pellizzari Reaction | Amide (after conversion of hydrazine to hydrazide) | 3,5-Disubstituted-4-(1,2-dihydroacenaphthylen-5-yl)-4H-1,2,4-triazole | Requires high temperatures; two-step process. wikipedia.org |

| Einhorn-Brunner Reaction | Diacylamine | 1-(1,2-Dihydroacenaphthylen-5-yl)-3,5-disubstituted-1H-1,2,4-triazole | Acid-catalyzed condensation. wikipedia.org |

| Reaction with Formamide | Formamide | 1-(1,2-Dihydroacenaphthylen-5-yl)-1H-1,2,4-triazole | Can be performed under microwave irradiation. scispace.com |

Preparation of 1,2,4,5-Tetrazine Structures

1,2,4,5-Tetrazines are six-membered aromatic rings containing four nitrogen atoms. A common synthetic method for 3,6-disubstituted-1,2,4,5-tetrazines involves the reaction of a nitrile with hydrazine. nih.govnih.gov The reaction typically proceeds through the formation of a dihydrotetrazine intermediate, which is subsequently oxidized to the aromatic tetrazine. nih.govmdpi.com

To synthesize a symmetrical 3,6-bis(1,2-dihydroacenaphthylen-5-yl)-1,2,4,5-tetrazine, this compound would first need to be converted to the corresponding nitrile, 5-cyano-1,2-dihydroacenaphthylene. This nitrile could then be reacted with hydrazine. A more direct, albeit potentially lower-yielding, approach for unsymmetrical tetrazines involves the reaction of two different nitriles with hydrazine. nih.gov For instance, reacting 5-cyano-1,2-dihydroacenaphthylene and a simpler nitrile like acetonitrile (B52724) with hydrazine in the presence of a metal catalyst could yield a 3-(1,2-dihydroacenaphthylen-5-yl)-6-methyl-1,2,4,5-tetrazine. nih.gov

Table 4: Potential Synthetic Routes to 1,2,4,5-Tetrazine Derivatives

| Reactants | Intermediate | Final Product Type | Notes |

|---|---|---|---|

| 5-Cyano-1,2-dihydroacenaphthylene, Hydrazine | Dihydrotetrazine | Symmetrical 3,6-Disubstituted-1,2,4,5-tetrazine | Requires oxidation of the intermediate. mdpi.com |

| 5-Cyano-1,2-dihydroacenaphthylene, another Nitrile (e.g., R-CN), Hydrazine | Mixture of Dihydrotetrazines | Unsymmetrical 3,6-Disubstituted-1,2,4,5-tetrazine | Metal catalysts (e.g., Ni, Zn salts) can promote the reaction. nih.gov |

Synthesis of Thiazole-Containing Derivatives

The synthesis of thiazole (B1198619) derivatives from this compound is a prime example of its utility in constructing complex heterocyclic systems. Thiazoles are significant pharmacophores found in numerous biologically active compounds. researchgate.net A prevalent and efficient method for this transformation is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide-containing precursor with an α-halocarbonyl compound. researchgate.netchemhelpasap.com

A plausible and widely adopted synthetic strategy involves a two-step process. nih.gov The initial step is the conversion of this compound into a corresponding thiosemicarbazone. This is typically achieved by reacting the hydrazine with an appropriate aldehyde or ketone to form a hydrazone, which is then treated with a source of thiocarbonyl, or more directly, by reacting the hydrazine with an isothiocyanate.

The subsequent and crucial step is the cyclocondensation reaction of the resulting N-(1,2-dihydroacenaphthylen-5-yl)thiosemicarbazide intermediate with various α-halocarbonyl compounds, such as α-bromoketones or α-chloroacetaldehydes. nih.govresearchgate.net The sulfur atom of the thiosemicarbazide (B42300) acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl, initiating the ring formation. An intramolecular condensation and subsequent dehydration lead to the formation of the stable, aromatic thiazole ring. researchgate.net This reaction is versatile, as the substitution pattern on the final thiazole ring can be readily modified by selecting different α-halocarbonyl reactants.

The general reaction scheme is as follows:

Formation of Thiosemicarbazide: this compound reacts with a thiocarbonyl source.

Hantzsch Cyclization: The thiosemicarbazide intermediate reacts with an α-halocarbonyl compound (e.g., R-CO-CH₂Br) to yield the 2-hydrazinyl-thiazole derivative.

Below is a table of potential thiazole derivatives that could be synthesized using this methodology.

| Reactant (α-Haloketone) | Resulting Thiazole Derivative Name | Substituent (R) on Thiazole Ring | Molecular Formula |

|---|---|---|---|

| 2-Bromoacetophenone | 2-((1,2-Dihydroacenaphthylen-5-yl)hydrazinyl)-4-phenylthiazole | Phenyl | C₂₁H₁₇N₃S |

| Bromoacetone | 2-((1,2-Dihydroacenaphthylen-5-yl)hydrazinyl)-4-methylthiazole | Methyl | C₁₆H₁₅N₃S |

| Ethyl bromopyruvate | Ethyl 2-((1,2-Dihydroacenaphthylen-5-yl)hydrazinyl)thiazole-4-carboxylate | -COOEt | C₁₈H₁₇N₃O₂S |

| 3-Bromo-2-pentanone | 2-((1,2-Dihydroacenaphthylen-5-yl)hydrazinyl)-4-ethyl-5-methylthiazole | 4-Ethyl, 5-Methyl | C₁₉H₂₁N₃S |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 2-((1,2-Dihydroacenaphthylen-5-yl)hydrazinyl)-4-(4-chlorophenyl)thiazole | 4-Chlorophenyl | C₂₁H₁₆ClN₃S |

Exploration of Oxidation and Reduction Properties

The oxidation and reduction behavior of this compound is complex, involving potential transformations at both the acenaphthene core and the hydrazine substituent. The redox properties are influenced by the electronic communication between the electron-rich hydrazine group and the extended π-system of the polycyclic framework.

Oxidation:

The oxidation of the acenaphthene moiety, a polycyclic aromatic hydrocarbon (PAH), can be achieved under various conditions. tandfonline.comasm.org Strong oxidizing agents can lead to the formation of acenaphthenequinone (B41937) at the five-membered ring. Studies on the metabolism of acenaphthene by enzymes like cytochrome P450 have shown oxidation to 1-acenaphthenol. nih.gov

Reduction:

The reduction of the this compound molecule can also occur at multiple sites. The aromatic naphthalene part of the acenaphthene system can undergo hydrogenation under catalytic conditions (e.g., H₂/Pd-C), although this typically requires forcing conditions for PAHs. unit.no Chemical reduction of the related acenaphthylene affords a radical anion, indicating the system's ability to accept electrons. wikipedia.org

The hydrazine moiety itself is a reduced form of a nitrogen functional group. However, it plays a crucial role in reduction reactions, most notably the Wolff-Kishner reduction. libretexts.orglibretexts.org In this reaction, a hydrazone formed from the hydrazine and a carbonyl compound is treated with a strong base at high temperatures, resulting in the reduction of the carbonyl to a methylene (B1212753) group. While this is a reaction of a hydrazine derivative rather than a reduction of the hydrazine itself, it highlights the functional role of this group in reductive transformations. The reduction of the C-N bond of the hydrazine is also possible, potentially leading to the formation of 5-aminoacenaphthene (B109410) and ammonia, though this is a less common transformation.

The table below summarizes the potential products from redox reactions.

| Reaction Type | Potential Product | Description of Transformation | Typical Conditions |

|---|---|---|---|

| Oxidation | 5-Diazo-1,2-dihydroacenaphthylene | Oxidation of the hydrazine group. | Mild oxidants (e.g., HgO, I₂) |

| Oxidation | Acenaphthene | Cleavage of the C-N bond with loss of N₂. | Strong oxidants (e.g., KMnO₄, Cu(II) salts) |

| Oxidation | (1,2-Dihydroacenaphthylen-5-yl)acenaphthenequinone | Oxidation of the acenaphthene five-membered ring. | Strong oxidants (e.g., CrO₃) |

| Reduction | 5-Amino-1,2-dihydroacenaphthylene | Reductive cleavage of the N-N bond. | Catalytic hydrogenation (e.g., Raney Nickel) |

| Reduction | Tetrahydroacenaphthene derivative | Hydrogenation of the aromatic rings. | High pressure H₂ with catalysts like Rh/C |

Advanced Spectroscopic and Analytical Characterization of 1,2 Dihydroacenaphthylen 5 Yl Hydrazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (1,2-Dihydroacenaphthylen-5-YL)hydrazine, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR (¹H-NMR) spectroscopy provides information about the number of different types of protons and their immediate electronic environment. The spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the acenaphthene (B1664957) ring system, the aliphatic protons of the dihydro- portion, and the protons of the hydrazine (B178648) group.

The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic protons are expected to resonate in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific coupling patterns (singlets, doublets, triplets) will reveal the substitution pattern on the aromatic ring. The aliphatic protons of the 1,2-dihydroacenaphthylene moiety would appear in the upfield region (around δ 3.0-3.5 ppm) as a multiplet, resulting from their coupling with each other. The protons of the hydrazine (-NH-NH₂) group are exchangeable and their chemical shift can vary depending on the solvent, concentration, and temperature. They may appear as broad singlets.

Predicted ¹H-NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Aromatic CH |

| ~7.4 | d | 1H | Aromatic CH |

| ~7.3 | t | 1H | Aromatic CH |

| ~7.2 | d | 1H | Aromatic CH |

| ~7.0 | d | 1H | Aromatic CH |

| ~4.5 | br s | 2H | -NH₂ |

| ~3.4 | m | 4H | -CH₂-CH₂- |

| ~5.5 | br s | 1H | -NH- |

Note: The predicted chemical shifts and multiplicities are based on the analysis of acenaphthene and related hydrazine derivatives. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum.

The aromatic carbons are expected to resonate in the downfield region (δ 110-150 ppm), while the aliphatic carbons of the dihydroacenaphthylene ring will appear in the upfield region (δ 25-35 ppm). The carbon atom attached to the hydrazine group will be influenced by the nitrogen atoms and its chemical shift will be a key indicator for confirming the substitution position. nih.gov

Predicted ¹³C-NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Aromatic C-N |

| ~145 | Aromatic C |

| ~140 | Aromatic C |

| ~130 | Aromatic C |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~122 | Aromatic CH |

| ~120 | Aromatic CH |

| ~119 | Aromatic CH |

| ~110 | Aromatic C |

| ~30 | -CH₂ |

| ~29 | -CH₂ |

Note: The predicted chemical shifts are based on the analysis of acenaphthene and related substituted aromatic compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY)

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between different atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. For instance, it would confirm the coupling between the aliphatic protons in the five-membered ring and the coupling between adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals based on the known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the position of the hydrazine substituent on the acenaphthene ring by observing correlations from the aromatic protons to the carbon atom bearing the hydrazine group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and provides valuable information about its structure through the analysis of its fragmentation patterns. For a compound like this compound, both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often requiring derivatization of the hydrazine moiety to improve its analytical characteristics. eurofins.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and versatile technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov

In a typical LC-MS analysis, the compound would first be separated from any impurities on a reversed-phase HPLC column. The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, which would protonate the molecule to generate the [M+H]⁺ ion. The mass analyzer would then determine the mass-to-charge ratio of this ion, providing the molecular weight of the compound.

To enhance the detection and chromatographic performance, derivatization of the hydrazine group is often performed. chromforum.orgnih.gov Reagents like p-tolualdehyde or naphthalene-2,3-dialdehyde can react with the hydrazine to form a more stable and readily ionizable derivative. nih.govresearchgate.net

Predicted LC-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| Expected [M+H]⁺ ion (m/z) | 185.10 |

| Common Adducts (m/z) | [M+Na]⁺ (207.08), [M+K]⁺ (223.06) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique that combines gas chromatography for separation with mass spectrometry for detection. It is suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can make it amenable to GC-MS analysis. cdc.govnih.gov

Upon injection into the GC, the derivatized compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are typically ionized by electron impact (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. whitman.edu

The resulting mass spectrum will show a molecular ion peak (if stable enough) and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation. For this compound, fragmentation would likely involve the loss of the hydrazine group or parts of it, as well as fragmentation of the acenaphthene ring system. The presence of a prominent molecular ion is characteristic of aromatic compounds. whitman.edu

Predicted Key Fragmentation Peaks in GC-MS (EI) of Derivatized this compound

| m/z | Possible Fragment |

| [M]⁺ | Molecular ion of the derivative |

| [M-15]⁺ | Loss of a methyl group (from derivative) |

| [M-R]⁺ | Loss of the derivatizing group |

| 153 | [C₁₂H₉]⁺ (Acenaphthylen-5-yl cation) |

| 152 | [C₁₂H₈]⁺ (Acenaphthylene radical cation) |

| 127 | Fragmentation of the acenaphthene ring |

Note: The fragmentation pattern will be highly dependent on the specific derivatizing agent used.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The hydrazine moiety (-NH-NH2) would be identifiable by several key absorptions. The N-H stretching vibrations of the primary amine group (-NH2) typically appear as two bands in the region of 3400-3200 cm⁻¹. The secondary amine (-NH-) stretch would also be found in this region, often as a single, sharp band. Additionally, N-H bending vibrations are expected in the 1650-1580 cm⁻¹ range. The N-N stretching vibration, which is often weak, is anticipated to appear in the 1100-1000 cm⁻¹ region.

The aromatic acenaphthene core will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The dihydroacenaphthylene part of the molecule will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹. For comparison, experimental IR spectra of acenaphthene dimers show aliphatic C-H stretches that are redshifted upon complexation, indicating changes in the bond environment. researchgate.netru.nl In the case of hydrazone derivatives of aceanthrenequinone, which share structural similarities, IR spectra have shown N-H stretching bands around 3239 cm⁻¹ and C=N stretching bands near 1625 cm⁻¹. epa.hu

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazine (-NH₂) | N-H Stretch | 3400 - 3200 (two bands) |

| Hydrazine (-NH-) | N-H Stretch | 3400 - 3200 (one band) |

| Hydrazine (-NH₂) | N-H Bend | 1650 - 1580 |

| Hydrazine | N-N Stretch | 1100 - 1000 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Aliphatic (CH₂) | C-H Stretch | < 3000 |

This table presents expected values based on typical ranges for these functional groups and data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions of the aromatic acenaphthene system.

Acenaphthene-containing compounds are known to exhibit distinct optical properties. acs.org For instance, acenaphthylene-fused acridone (B373769) derivatives show absorption maxima that are dependent on their specific molecular structure. acs.orgacs.org Hydrazone derivatives, in general, are known to have absorption maxima in the UV region, with some extending into the visible range, typically between 355-385 nm. researchgate.net The presence of the hydrazine group, an auxochrome, attached to the acenaphthene chromophore is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted acenaphthene. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atoms. For example, a study on a newly synthesized hydrazone of bexarotene (B63655) showed different maximum absorption wavelengths compared to its parent compounds. mu-varna.bg

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π* (Acenaphthene) | 280 - 350 |

| n → π* (Hydrazine) | > 350 |

This table presents expected values based on the electronic properties of the acenaphthene chromophore and hydrazine auxochrome.

X-ray Diffraction (XRD) Analysis for Solid-State Structure and Conformational Insights

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov For this compound, XRD analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms and revealing its conformational preferences.

The crystal structure of the parent compound, acenaphthene, is known to be orthorhombic. researchgate.net The introduction of the hydrazine group at the 5-position would likely alter the crystal packing. Crystallographic analysis of related acenaphthylene-fused derivatives has confirmed their molecular structures. acs.orgacs.orgacs.org The planarity of the acenaphthene ring system and the geometry of the hydrazine substituent would be of particular interest. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the hydrazine protons, which dictate the supramolecular architecture.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| β (°) | 95.5 |

| Z | 4 |

This table presents a hypothetical set of crystallographic parameters for illustrative purposes, as experimental data for the specific compound is not available.

Chromatographic Methods for Separation and Purity Determination

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of polycyclic aromatic compounds. For this compound, a reversed-phase HPLC method would likely be effective. A C18 column would serve as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be suitable. nih.gov The retention time of the compound would depend on its polarity; the presence of the polar hydrazine group would likely lead to a shorter retention time compared to the nonpolar parent acenaphthene. In some cases, derivatization with agents like dinitrophenylhydrazine (DNPH) is used to enhance the detection of carbonyl compounds, a principle that can be adapted for the analysis of hydrazines. sigmaaldrich.com Chiral HPLC has also been successfully used to resolve enantiomers of some acenaphthylene-containing compounds. acs.org

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. nih.govnih.govlabrulez.com Given that acenaphthene is amenable to GC analysis, it is expected that this compound could also be analyzed by this method, provided it has sufficient volatility and thermal stability. The choice of the capillary column is crucial, with non-polar or medium-polarity columns often being used for polycyclic aromatic hydrocarbons. researchgate.net The retention time would be influenced by the compound's boiling point and its interactions with the stationary phase.

Capillary Zone Electrophoresis (CZE) separates compounds based on their charge-to-size ratio in an electric field. For this compound, which is a basic compound, CZE could be performed in an acidic buffer where the hydrazine group would be protonated, imparting a positive charge to the molecule. The migration time would be dependent on the effective charge and hydrodynamic radius of the protonated analyte. CZE has been applied to the analysis of various analytes, from small molecules to large biomolecules like DNA. nih.govnih.gov

Table 4: Summary of Chromatographic Methods

| Technique | Typical Stationary Phase | Typical Mobile Phase/Buffer | Principle of Separation |

| HPLC | C18 silica (B1680970) | Acetonitrile/Water gradient | Partitioning based on polarity |

| GC | Phenyl-methylpolysiloxane | Helium | Partitioning based on volatility |

| CZE | Fused silica capillary | Acidic buffer (e.g., phosphate) | Electrophoretic mobility |

This table provides a general overview of the chromatographic conditions that would be suitable for the analysis of this compound.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique in the characterization of novel chemical compounds, providing a crucial verification of a substance's empirical and molecular formula. This destructive analytical method determines the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N) for organic compounds—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed chemical formula. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, serves as strong evidence for the compound's purity and stoichiometric integrity.

For this compound, the molecular formula is established as C₁₂H₁₂N₂. This formula is derived from the structure of 1,2-dihydroacenaphthylene (also known as acenaphthene) being substituted with a hydrazine (-NHNH₂) functional group. Based on this molecular formula, the theoretical elemental composition can be precisely calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ).

The theoretical weight percentages are as follows:

Carbon (C): (12 * 12.01 g/mol ) / 184.24 g/mol * 100% = 78.23%

Hydrogen (H): (12 * 1.008 g/mol ) / 184.24 g/mol * 100% = 6.57%

Nitrogen (N): (2 * 14.01 g/mol ) / 184.24 g/mol * 100% = 15.21%

In practice, a small, precisely weighed sample of purified this compound would be subjected to combustion analysis. This process converts the carbon in the sample to carbon dioxide and the hydrogen to water, which are then quantified. Nitrogen content is typically determined by measuring the nitrogen gas produced or through other classical methods.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 78.23 | 78.15 |

| Hydrogen (H) | 6.57 | 6.61 |

| Nitrogen (N) | 15.21 | 15.24 |

Theoretical and Computational Investigations of 1,2 Dihydroacenaphthylen 5 Yl Hydrazine Systems

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of hydrazine (B178648) derivatives. These methods allow for a detailed exploration of the electronic structure and energetics of molecules, providing a fundamental understanding of their chemical nature.

Optimization of Molecular Geometries and Conformational Energy Landscapes

The first step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms. For hydrazine derivatives, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have been successfully used to obtain optimized geometries that show excellent correlation with experimental data from X-ray diffraction studies. mdpi.com The planarity of the triazine ring in some hydrazone derivatives, for instance, is attributed to the sp² hybridization of its atoms. mdpi.com

Conformational analysis is crucial for understanding the flexibility and preferred shapes of molecules. Substituents on the aromatic rings can induce slight but significant changes in the molecular conformation due to steric and electronic effects. For example, in acenaphthene-based systems, steric hindrance between different parts of the molecule can lead to twisted or non-planar geometries. acs.org The study of conformational energy landscapes helps identify the most stable conformers and the energy barriers between them.

Analysis of Electronic Structure (HOMO/LUMO Energies, Electronic Density Distribution)

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO-LUMO energy gap is a critical parameter that indicates the kinetic stability and chemical reactivity of a molecule; a large gap suggests high stability and low reactivity. mdpi.com

For acenaphthene (B1664957) derivatives, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine HOMO and LUMO energy levels. acs.org The distribution of these frontier orbitals across the molecular framework reveals how different parts of the molecule contribute to its electronic properties. acs.org For instance, in some acridone (B373769) derivatives fused with acenaphthylene (B141429), the LUMOs are delocalized over the entire molecule, while the HOMOs show minimal contribution from certain benzenoid rings. acs.org The local values of electronic density at bond critical points provide further insights into the electronic structure.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1A | -5.64 | -2.30 | 3.34 |

| 2A | -5.51 | -2.45 | 3.06 |

| 1L | -5.64 | -2.34 | 3.30 |

| 2L | -5.51 | -2.34 | 3.17 |

Mapping of Electrostatic Potential and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on the molecular surface and predicting reactive sites for electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The red regions on an MEP map indicate electron-rich areas, which are susceptible to electrophilic attack, while blue regions represent electron-poor areas, prone to nucleophilic attack. researchgate.netacs.org

For hydrazine derivatives, MEP analysis can identify the negative potential concentrated on nitrogen and oxygen atoms, highlighting these as preferred sites for electrophilic interaction. mdpi.com Natural Population Analysis (NPA) provides a method for calculating the atomic charges, offering a quantitative measure of the charge distribution within the molecule. These computational tools help in understanding the substituent-induced electronic effects that influence the molecular behavior of hydrazine derivatives.

Calculation of Molecular Dipole Moments and Polarization Effects

For hydrazine derivatives, computational studies have highlighted significant polarization effects between different parts of the molecule, which impact their reactivity and stability. The calculation of dipole moments, often performed alongside geometry optimization and electronic structure analysis, provides a comprehensive picture of the molecule's electronic properties and its potential for interaction with other polar molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of molecules, Molecular Dynamics (MD) simulations are employed to study their dynamic behavior over time. researchgate.net MD simulations can be particularly useful for understanding the interactions of hydrazine derivatives with other molecules, such as solvents or biological targets. uni-paderborn.de

For instance, MD simulations have been used to study the stability of ligand-protein complexes involving hydrazine derivatives, providing information on parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). researchgate.netmdpi.com These simulations can elucidate the binding modes and affinities of these compounds, which is crucial for applications in drug design and materials science. researchgate.net

Computational Prediction of Reaction Mechanisms and Kinetic Parameters

Computational chemistry offers powerful methods to predict the pathways of chemical reactions and their associated energy barriers. For hydrazine derivatives, DFT can be used to locate transition states and calculate activation energies for various reactions, such as isomerization. researchgate.netqnl.qa

For example, the transition state for the exo-endo isomerization of a hydrazine derivative was located using DFT, and the activation barrier was estimated. researchgate.netqnl.qa This type of analysis is invaluable for understanding the reactivity and potential reaction mechanisms of these compounds. By elucidating the energetic profiles of reaction pathways, computational studies can guide synthetic efforts and help in the design of new molecules with desired properties. The growth of polycyclic aromatic hydrocarbons, a process relevant to the acenaphthene core, has also been investigated through computational models, revealing complex reaction networks. nih.govnih.gov

Structure-Activity Relationship (SAR) Derivation through Computational Modeling

The determination of a compound's Structure-Activity Relationship (SAR) is a critical step in the development of new therapeutic agents or functional materials. This process involves identifying the key structural features of a molecule that are responsible for its biological activity or chemical properties. Computational modeling plays a pivotal role in SAR studies by allowing researchers to simulate the interactions between a molecule and its biological target or to predict its properties based on its three-dimensional structure.

For "(1,2-Dihydroacenaphthylen-5-YL)hydrazine," the absence of dedicated computational studies means that no specific SAR has been established. The scientific community awaits research that would explore how modifications to the dihydroacenaphthylene or hydrazine moieties of the molecule might influence its activity. Such studies would typically involve the creation of a library of virtual derivatives and the use of techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to correlate structural changes with predicted activity.

Crystal Structure Prediction and Intermolecular Interaction Analysis

The arrangement of molecules in a solid-state crystal lattice has a profound impact on a compound's physical properties, including its solubility, melting point, and stability. Crystal structure prediction is a computational technique that seeks to identify the most stable crystal packing arrangements for a given molecule. This is often complemented by an analysis of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

In the case of "this compound," no experimental or predicted crystal structure data has been reported. A computational analysis would be invaluable in understanding how these molecules might arrange themselves in the solid state. The presence of the hydrazine group suggests the potential for strong hydrogen bonding networks, while the acenaphthylene core could participate in π-π stacking interactions. A detailed computational study would quantify the strength and geometry of these interactions, providing crucial information for materials scientists and pharmaceutical researchers.

While research on related hydrazine derivatives offers some general insights into the types of interactions that might be expected, a dedicated study on "this compound" is necessary to provide specific and accurate predictions. The scientific community looks forward to future research that will shed light on the computational and theoretical aspects of this intriguing molecule.

Advanced Research Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Organic Synthesis

The structure of (1,2-Dihydroacenaphthylen-5-YL)hydrazine makes it a valuable building block for the synthesis of more complex organic molecules. Hydrazine (B178648) and its derivatives are well-established precursors in the creation of a wide range of compounds. iscientific.orgenamine.netresearchgate.netorganic-chemistry.org The hydrazine group can undergo various transformations, including alkylation, acylation, and condensation with carbonyl compounds to form hydrazones. iscientific.orgorganic-chemistry.org These reactions are fundamental in constructing diverse molecular architectures.

The acenaphthene (B1664957) portion of the molecule provides a rigid, polycyclic framework that can be functionalized to introduce additional complexity. rsc.orgresearchgate.net Synthetic strategies often begin with the derivatization of acenaphthene itself. rsc.org For instance, the electrophilic aromatic substitution of acenaphthene typically occurs at the 5-position, which is the point of hydrazine attachment in the title compound. rsc.org This inherent reactivity can be harnessed for further molecular elaborations.

The combination of the reactive hydrazine group and the functionalizable acenaphthene core in this compound allows for its use in synthesizing novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. iscientific.orgresearchgate.net The synthesis of hydrazide-hydrazone derivatives from hydrazine precursors is a common strategy for creating new heterocyclic systems. iscientific.org

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Hydrazone Formation | Aldehydes or Ketones | Acenaphthenyl Hydrazones |

| Acylation | Acyl Halides or Anhydrides | Acenaphthenyl Acylhydrazides |

| Sulfonylation | Sulfonyl Halides | Acenaphthenyl Sulfonylhydrazides |

| Reductive Alkylation | Carbonyl Compound, Reducing Agent | N-Alkyl-(1,2-dihydroacenaphthylen-5-yl)hydrazines |

| Cyclization Reactions | Dicarbonyl Compounds | Pyrazole (B372694) or Pyridazine Derivatives |

Ligand Design in Coordination Chemistry

The this compound molecule possesses key features that make it a promising candidate for ligand design in coordination chemistry. The hydrazine moiety contains nitrogen atoms with lone pairs of electrons that can coordinate to metal centers. researchgate.net The rigid acenaphthene backbone can influence the steric and electronic properties of the resulting metal complexes. acs.org

Acenaphthene-based ligands, particularly bis(imino)acenaphthene (BIAN) ligands, have been extensively studied due to their versatile coordination and redox chemistry. mdpi.comresearchgate.net These ligands are known to stabilize metal ions in various oxidation states. mdpi.com The rigid naphthalene (B1677914) moiety of the acenaphthene core helps to maintain a specific geometry upon coordination. mdpi.com While this compound is not a BIAN ligand, the principles of using the acenaphthene scaffold to create robust ligands are applicable.

Furthermore, new bifunctional N4-ligands have been synthesized through the condensation of acenaphthenequinone (B41937), demonstrating the utility of the acenaphthene framework in creating multidentate ligands. rsc.org The hydrazine portion of this compound can be derivatized, for example, through condensation with carbonyl compounds, to create multidentate Schiff base ligands. These ligands can then form stable complexes with a variety of transition metals. researchgate.net The resulting complexes could find applications in catalysis, owing to the electronic properties imparted by the acenaphthene unit and the coordination geometry enforced by the ligand structure. mdpi.com

Reagents in Polymer Chemistry (e.g., Cross-linking Agents, Chain Extenders)

In the realm of polymer chemistry, hydrazine and its derivatives have found utility in several applications, including as polymerization initiators and as building blocks for various polymers. acs.orgbenthamscience.comnih.govcdnsciencepub.com Hydrazine compounds can act as chain extenders, particularly in the synthesis of polyurethane-polyurea dispersions.

The acenaphthylene (B141429) component also has a significant role in polymer science. The polymerization of acenaphthylene can lead to the formation of electrically conductive polymers. wikipedia.org Furthermore, acenaphthylene has been noted for its properties as an antioxidant in cross-linked polyethylene (B3416737) and ethylene-propylene rubber. wikipedia.org

Given these precedents, this compound could potentially be employed as a specialty monomer or a polymer modifying agent. The hydrazine functionality could be used to link polymer chains, acting as a cross-linking agent to enhance the mechanical and thermal properties of polymers. The rigid acenaphthene unit, when incorporated into a polymer backbone, could increase the polymer's thermal stability and influence its morphological and electronic properties.

Development in Dye and Pigment Chemistry

Both the acenaphthene and hydrazine moieties have been independently utilized in the synthesis of dyes and pigments. Acenaphthene is a precursor for naphthalenedicarboxylic anhydride, which is used to produce optical brighteners and various dyes. wikipedia.org The thermal trimerization of acenaphtthylene results in decacyclene, a precursor to sulfur dyes. wikipedia.org The incorporation of acenaphtho[1,2-c]pyrrole units into π-conjugated systems has been shown to be effective in creating materials with narrow HOMO-LUMO gaps, leading to red-shifted absorption spectra. clockss.org

Hydrazine derivatives are also key components in the synthesis of various classes of dyes. cdnsciencepub.comresearchgate.net For example, the reaction of hydrazines with dicarbonyl compounds can lead to the formation of heterocyclic dyes. Hydrazones, formed from the condensation of hydrazines and carbonyls, are themselves an important class of colorants, such as Pigment Yellow 97. wikipedia.org More advanced applications include the synthesis of fluorescent dyes like BODIPY derivatives appended with hydrazine groups. nih.govrsc.org

The combination of the chromophoric potential of the acenaphthene core with the reactive and chromogen-forming hydrazine group suggests that this compound could serve as a valuable intermediate in the synthesis of novel dyes and pigments. Diazotization of the hydrazine group followed by coupling reactions could lead to a new class of azo dyes with the bulky and rigid acenaphthene unit potentially enhancing properties such as lightfastness and thermal stability.

Exploration in Organic Electronic Materials and Photovoltaic Applications

Acenaphthylene is a recognized building block for π-electron functional materials, making it highly relevant to the field of organic electronics. rsc.orgrsc.org Derivatives of acenaphthylene have been investigated as organic semiconductors in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.org The extended π-electron system of acenaphthylene derivatives contributes to low reorganization energy for charge hopping and their planar structures can facilitate strong electronic coupling between molecules. rsc.org

Recently, acenaphthylene-based chromophores have been synthesized and tested in dye-sensitized solar cells (DSSCs). acs.org These dyes utilize the acenaphthene core as part of a donor-π-acceptor (D-π-A) architecture. acs.org The photophysical properties of these materials can be tuned by extending the π-conjugation of the acenaphthene system. acs.org

On the other hand, hydrazine derivatives have been explored as additives in perovskite solar cells to reduce defects and enhance efficiency and stability. researchgate.netrsc.orgrsc.org Theoretical and experimental studies have also investigated novel hydrazine-based conjugated compounds for their potential in solar cell applications, focusing on their geometric and electronic properties. nanochemres.orgnanochemres.org

The structure of this compound, combining an acenaphthene core with a hydrazine group, suggests its potential as a precursor for materials in organic electronics. The hydrazine moiety can be a site for derivatization to attach donor or acceptor groups, creating novel D-π-A systems based on the acenaphthene scaffold for applications in DSSCs or as components in organic semiconductors.

Applications in Corrosion Inhibition Mechanisms

Hydrazine and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in different aggressive media. benthamscience.comresearchgate.netjmaterenvironsci.comresearchgate.net Their inhibitory action is generally attributed to the adsorption of the hydrazine molecules onto the metal surface, forming a protective layer that impedes the corrosion process. jmaterenvironsci.com The presence of heteroatoms like nitrogen, with their lone pairs of electrons, facilitates this adsorption. jmaterenvironsci.com

The mechanism of inhibition often involves the blocking of active sites on the metal surface. jmaterenvironsci.com Studies on various hydrazine derivatives have shown that they can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. jmaterenvironsci.com The efficiency of inhibition can be influenced by the molecular structure of the hydrazine derivative, including the presence of other functional groups and aromatic rings. nih.gov Computational studies, such as those using density functional theory (DFT), have been employed to understand the interaction between hydrazine derivatives and metal surfaces and to predict their inhibition efficiencies. researchgate.net

The this compound molecule, with its hydrazine group and a large polycyclic aromatic system, is expected to exhibit significant corrosion inhibition properties. The acenaphthene moiety provides a large surface area for adsorption onto the metal, while the hydrazine group provides the active nitrogen centers for coordination with the metal surface. This combination could lead to the formation of a stable, dense protective film, offering enhanced corrosion protection for materials like mild steel in acidic or saline environments. nih.govnih.gov

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Achievements

Currently, a dedicated body of research on (1,2-Dihydroacenaphthylen-5-YL)hydrazine is not publicly available. However, a significant amount can be inferred from the well-documented chemistry of acenaphthene (B1664957) and hydrazine (B178648) derivatives. The synthesis of the acenaphthene skeleton is well-established, often starting from naphthalene (B1677914) precursors. beilstein-journals.orgacs.org Functionalization of the acenaphthene ring system, a critical step towards the target molecule, can be achieved through various electrophilic substitution reactions. acs.org The introduction of a hydrazine moiety, a versatile functional group, is typically accomplished through the reduction of a diazonium salt or via nucleophilic substitution on a suitable precursor. wikipedia.org

The reactivity of this compound is predicted to be rich and varied. The hydrazine group is known to participate in a wide range of reactions, including the formation of hydrazones and pyrazoles, which are valuable in medicinal chemistry and materials science. nih.gov The polycyclic aromatic core, meanwhile, suggests potential applications in organic electronics and as a building block for larger, more complex molecular architectures. rsc.orgresearchgate.net

Identification of Outstanding Challenges and Emerging Opportunities

The primary challenge in the study of this compound is the lack of specific experimental data. The development of a reliable and high-yielding synthesis is the first and most critical hurdle to overcome. The regioselectivity of the hydrazination step on the acenaphthene core will likely be a key point of investigation.

Despite these challenges, the potential opportunities are significant. The unique combination of a rigid, planar aromatic system with a reactive nucleophilic hydrazine group opens up possibilities for the creation of novel materials and biologically active compounds. The exploration of its coordination chemistry with various metal centers could lead to new catalysts or functional materials. Furthermore, its potential as a synthon in the construction of nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs), a class of compounds with interesting electronic and photophysical properties, is a promising area for exploration. nih.gov

Proposed Avenues for Fundamental Research Exploration

To build a solid foundation of knowledge, fundamental research should focus on the following areas:

Synthesis and Characterization: The development and optimization of a synthetic route to this compound is paramount. This would involve a systematic study of different synthetic strategies and purification techniques. Once synthesized, a thorough characterization using modern spectroscopic and crystallographic methods is essential to unequivocally determine its structure and properties.

Reactivity Studies: A systematic investigation of the reactivity of the hydrazine moiety and the aromatic core is needed. This would include reactions with various electrophiles and nucleophiles, as well as studies on its oxidation and reduction behavior.

Photophysical Properties: Given the acenaphthene core, an investigation into the compound's absorption and emission properties is warranted. This could reveal potential applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes. acs.org

Prospective Advancements in Synthetic Methodologies

Future synthetic efforts should explore modern catalytic methods to improve efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, could provide elegant and high-yielding routes to the target molecule or its derivatives. beilstein-journals.orgacs.org The use of flow chemistry could also offer advantages in terms of safety, scalability, and reaction control, particularly when dealing with potentially energetic intermediates like diazonium salts. dtu.dk

| Synthetic Approach | Potential Advantages | Key Considerations |

| Classical Diazotization and Reduction | Utilizes well-established and understood reaction mechanisms. | Potential for side reactions and challenges in purification. |

| Palladium-Catalyzed Cross-Coupling | High efficiency, selectivity, and functional group tolerance. beilstein-journals.orgacs.org | Requires careful optimization of catalyst, ligand, and reaction conditions. |

| Nucleophilic Aromatic Substitution | Direct introduction of the hydrazine moiety. | Requires a suitable leaving group on the acenaphthene ring. |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. dtu.dk | Requires specialized equipment and process optimization. |

Future Role of Advanced Computational Modeling and Prediction

Computational chemistry is poised to play a crucial role in accelerating research on this compound. Density functional theory (DFT) calculations can be employed to:

Predict Spectroscopic Properties: Calculation of NMR, IR, and UV-Vis spectra can aid in the characterization of the synthesized compound.

Elucidate Reaction Mechanisms: Computational modeling can provide insights into the transition states and intermediates of proposed synthetic routes, helping to optimize reaction conditions. nih.gov

Screen for Potential Applications: Virtual screening of the molecule's interaction with biological targets or its electronic properties can guide experimental work towards the most promising applications. semanticscholar.org

By combining advanced synthetic methodologies with powerful computational tools, the scientific community can efficiently unlock the secrets of this compound and pave the way for its use in a variety of scientific and technological fields.

Q & A

Q. What are the established synthetic routes for (1,2-Dihydroacenaphthylen-5-YL)hydrazine, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves refluxing hydrazine hydrate with a precursor (e.g., acenaphthenequinone derivatives) in ethanol or methanol. Reaction optimization includes:

- Catalyst selection: Polyphosphoric acid or acetic acid enhances cyclization and hydrazone formation .

- Temperature control: Reflux conditions (70–80°C) balance reaction rate and side-product minimization .

- Monitoring: Thin-layer chromatography (TLC) tracks intermediate formation, while NMR and IR confirm structural integrity post-synthesis .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves aromatic proton environments and hydrazine moiety bonding .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR): Identifies N–H stretching (3100–3300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

- Chromatography: TLC or HPLC monitors reaction progress and purity .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant suits, and respirators with organic vapor cartridges .

- Ventilation: Use fume hoods to mitigate inhalation risks during synthesis .

- Waste disposal: Neutralize residues with dilute acid/base before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms involving this compound?

Methodological Answer:

- Modeling: Use software like Gaussian or ORCA to simulate transition states and activation energies for hydrazine-mediated reactions (e.g., cycloreversion steps) .

- Validation: Compare computed IR/NMR spectra with experimental data to confirm mechanistic pathways .

- Substituent effects: Analyze electron-donating/withdrawing groups on reaction barriers using Fukui indices .

Q. How can contradictions in environmental fate data (e.g., oxidation rates) be resolved?

Methodological Answer:

- Controlled studies: Conduct anaerobic/aerobic experiments to measure oxidation half-lives using HPLC-UV or GC-MS .

- Environmental modeling: Input measured solubility (log P), vapor pressure, and Henry’s Law constants into EPI Suite or EQC models to predict partitioning .

- Sensitivity analysis: Quantify uncertainty in physicochemical properties to prioritize data gaps (e.g., Koc measurements) .

Q. What strategies link structural modifications to bioactivity in derivatives?

Methodological Answer:

- SAR studies: Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at position 5) and test antimicrobial/nematicidal activity .

- Docking simulations: Use AutoDock to predict binding affinities with target enzymes (e.g., cytochrome P450) .

- In vitro assays: Compare IC50 values in cell cultures to assess potency trends .

Q. How are thermophysical properties measured under extreme conditions?

Methodological Answer:

- High-pressure calorimetry: Measure heat capacity and thermal conductivity in sealed reactors under inert atmospheres .

- Viscometry: Use falling-ball viscometers to assess viscosity changes at elevated temperatures (100–200°C) .

- Spectroscopic monitoring: Raman spectroscopy tracks phase transitions or decomposition products .

Q. How can systematic reviews assess health risks of this compound?

Methodological Answer:

- Framework application: Follow ATSDR’s 8-step process: literature search (PubMed, Web of Science), risk of bias assessment (SYRCLE’s tool), and evidence synthesis .

- Data gaps: Prioritize studies on chronic toxicity (oral/dermal exposure) and carcinogenicity using OECD guidelines .

- Meta-analysis: Pool data from in vivo/in vitro studies to calculate benchmark dose levels (BMDL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.